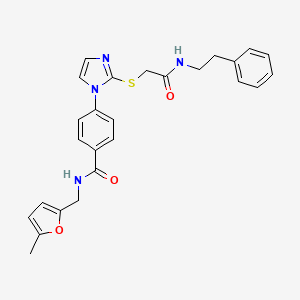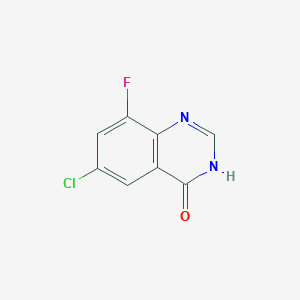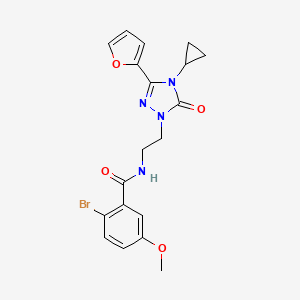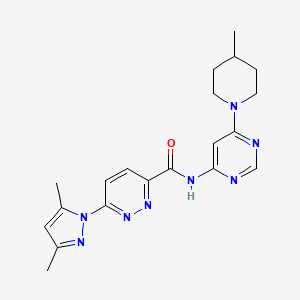![molecular formula C10H19N B2426199 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane CAS No. 78339-85-2](/img/structure/B2426199.png)
1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane” is a chemical compound . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
A concise synthesis of 8-azabicyclo[3.2.1]octanes via sequential oxidative Mannich reactions has been described . This approach involves an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether .
Molecular Structure Analysis
The molecular structure of “this compound” can be found in various databases .
Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 153.26 g/mol, XLogP3-AA of 2.2, hydrogen bond donor count of 1, hydrogen bond acceptor count of 1, rotatable bond count of 0, exact mass of 153.151749610 g/mol, monoisotopic mass of 153.151749610 g/mol, topological polar surface area of 12 Ų, heavy atom count of 11, and a complexity of 174 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane is a versatile compound with various applications in synthesis and chemical research. It is notably used in the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, a core structure in the family of tropane alkaloids known for diverse biological activities. Researchers have explored stereocontrolled formation of this bicyclic scaffold and its derivatives, demonstrating the compound's significance in stereochemistry and organic synthesis (S. Rodríguez et al., 2021).
Pharmacological Research
In pharmacological research, derivatives of this compound have been studied as potent sigma ligands. These studies highlight the compound's utility in identifying pharmacophores capable of strong binding to sigma binding sites, offering insights into receptor interactions and drug design (A. Yamashita et al., 1997).
Pesticidal Activity
The compound has potential applications in pest control as well. N-Acyl derivatives of 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane, which are structurally related to this compound, have been synthesized and analyzed for their pesticidal activity. Studies focused on their conformational properties, highlighting the significance of molecular structure in developing effective pesticidal agents (P. Sohár et al., 1985).
Conformational Analysis and Molecular Structure
In-depth conformational analysis and molecular structural studies have been conducted on various derivatives of this compound. Such research is crucial for understanding the compound's behavior and properties in different contexts, including its potential as a building block in organic chemistry and medicinal chemistry (M. Izquierdo et al., 1991).
Novel Proline Analogues
The compound has also been used in synthesizing novel proline analogues with a bicyclic structure. These analogues are significant in peptide chemistry and can be used to study protein-protein interactions, enzyme catalysis, and drug development (D. Casabona et al., 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,8,8-trimethyl-3-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-9(2)8-4-5-10(9,3)7-11-6-8/h8,11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRAJVQLWOMYQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(CNC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-methoxyphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2426118.png)

![4-Methylsulfanyl-N-(3-oxo-3-pyrrolidin-1-ylpropyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2426123.png)
![1-[5-(3,4-Dichlorophenyl)furan-2-yl]ethanone](/img/structure/B2426124.png)



![5-fluoro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2426132.png)
![6-fluoro-N-[2-(1H-indol-3-yl)ethyl]-2-pyridinamine](/img/structure/B2426133.png)
![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2426134.png)
![4-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2426135.png)

